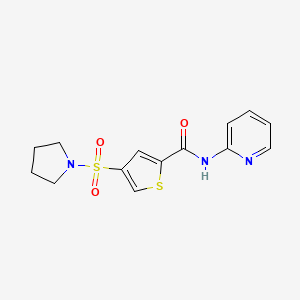

![molecular formula C20H16N2OS B5592583 3-(2-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5592583.png)

3-(2-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(2-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one" is a derivative of the pyrimidine class, known for its diverse biological activities. Pyrimidines and their derivatives are significant due to their potential in various pharmacological applications.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves condensation reactions and cyclocondensation techniques. A related study demonstrated the synthesis of pyrimidine derivatives using a catalytic four-component reaction, involving ketones, ethyl cyanoacetate, S8, and formamide, characterized by step economy and easy purification (Shi et al., 2018).

Molecular Structure Analysis

X-ray diffraction techniques, spectroscopic methods (like NMR and IR), and density functional theory (DFT) calculations are commonly employed to determine the molecular structure of pyrimidine derivatives. Lahmidi et al. (2019) used these techniques for the structural characterization of a pyrimidine derivative (Lahmidi et al., 2019).

Chemical Reactions and Properties

Pyrimidine derivatives typically undergo various chemical reactions, including aza-Wittig reactions, hydrogenolysis, and annulation reactions. Luo et al. (2020) described the synthesis of pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one derivatives via tandem aza-Wittig reaction, highlighting the versatility of pyrimidine chemistry (Luo et al., 2020).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, like crystal structure, can be analyzed using X-ray diffraction and Hirshfeld surface analysis, as demonstrated by Huang et al. (2020) for a related compound (Huang et al., 2020).

Chemical Properties Analysis

The chemical properties of these compounds, including their electronic spectra, can be studied using computational methods like DFT. Zadorozhny et al. (2010) investigated the physicochemical properties of substituted pyrimidines, demonstrating the influence of the sulfur atom's position on electronic spectra (Zadorozhny et al., 2010).

Applications De Recherche Scientifique

Anticancer Activity

Compounds structurally related to 3-(2-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one have been evaluated for their anticancer properties. The synthesis of fluorinated coumarin–pyrimidine hybrids has shown significant cytotoxicity against human cancer cell lines, including lung carcinoma and mammary gland adenocarcinoma, with some compounds exhibiting potent activity comparable to the standard drug Cisplatin (Hosamani, Reddy, & Devarajegowda, 2015). Similarly, various 6-phenyl-thieno[3,2-d]pyrimidine derivatives have been synthesized and demonstrated potent anticancer activity, with certain derivatives showing activity nearly as strong as doxorubicin on human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

Investigations into the antimicrobial efficacy of pyrimidine derivatives have revealed compounds with potent activities against a range of microbial strains. For example, pyrido[1,2-a]pyrimidin-4-one derivatives have displayed selective aldose reductase inhibition along with significant antioxidant properties, hinting at potential multifaceted therapeutic applications (La Motta et al., 2007). Additionally, certain derivatives have shown promising results as antimicrobial additives in polyurethane varnish and printing ink paste, indicating their potential in surface coating applications for inhibiting microbial growth (El‐Wahab et al., 2015).

Enzyme Inhibition

Pyrimidine derivatives have been researched for their ability to inhibit key enzymes. For instance, studies on pyrimidinylthiobenzoates as acetohydroxyacid synthase inhibitors have provided insights into their potential as herbicides, showcasing the importance of understanding the bioactive conformation for designing effective enzyme inhibitors (He et al., 2007). Another study demonstrated the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine as a potent inhibitor of dihydrofolate reductase, highlighting the compound's significance in the realm of antitumor activity (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Propriétés

IUPAC Name |

3-[(2-methylphenyl)methyl]-6-phenylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2OS/c1-14-7-5-6-10-16(14)12-22-13-21-19-17(20(22)23)11-18(24-19)15-8-3-2-4-9-15/h2-11,13H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRAVLHMVBAPTKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=C(S3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-(2,3-dimethoxybenzyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5592513.png)

![2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]acetamide](/img/structure/B5592518.png)

![2-chloro-N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylene)benzamide](/img/structure/B5592531.png)

![5H-spiro[benzo[7,8]indolizino[2,3-b]quinoxaline-6,1'-cyclopentane]](/img/structure/B5592536.png)

![6-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5592559.png)

![N-benzyl-2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5592569.png)

![ethyl 3-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5592580.png)

![4-[(diethylamino)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5592590.png)

![2-[4-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)-1-piperidinyl]acetamide](/img/structure/B5592594.png)

![2-ethyl-1-[(4-isopropylphenyl)sulfonyl]piperidine](/img/structure/B5592596.png)

![3-[(3,4-dichlorophenyl)sulfonyl]-N,N-bis(2-hydroxyethyl)benzenesulfonamide](/img/structure/B5592601.png)